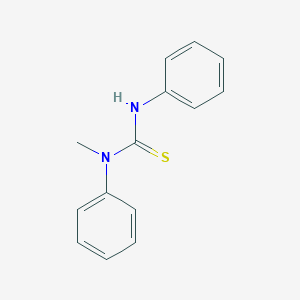
1-methyl-1,3-diphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1,3-diphenylthiourea is a chemical compound with the molecular formula C14H14N2OS. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a carbanilide core with a methylthio group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-1,3-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of N-phenylthiourea with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve N-phenylthiourea in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1,3-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-methyl-1,3-diphenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-methyl-1,3-diphenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylthiourea: Similar structure but lacks the methylthio group.
N-methylthiourea: Contains a methylthio group but lacks the carbanilide core.
Diphenylurea: Similar core structure but different functional groups.
Uniqueness
1-methyl-1,3-diphenylthiourea is unique due to the presence of both the carbanilide core and the methylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
4949-93-3 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
1-methyl-1,3-diphenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) |
Clé InChI |
WFICXIZBSZGSGV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
SMILES isomérique |
CN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S |
SMILES canonique |
CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
4949-93-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















